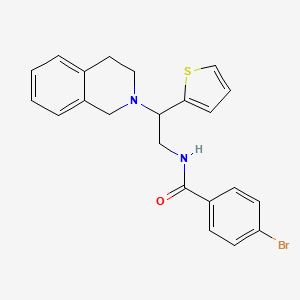

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2OS/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUXQODVXAHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophene ring: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the thiophene moiety.

Bromination: The bromine atom is introduced through a halogenation reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS).

Amidation: The final step involves the formation of the benzamide group through a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups, such as an alkyl or aryl group.

Scientific Research Applications

Structural Features

The compound's structure can be broken down into several key components:

- Bromine Atom : Enhances lipophilicity and may influence receptor binding.

- Dihydroisoquinoline Moiety : Known for its role in various pharmacological activities.

- Thiophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is particularly notable for inhibiting various enzymes involved in inflammatory pathways.

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Neuropharmacology

Research indicates that compounds containing the dihydroisoquinoline structure exhibit neuroprotective effects. These compounds may modulate neurotransmitter levels, providing therapeutic benefits in conditions such as Parkinson's disease and depression .

Anti-inflammatory Agents

The sulfonamide component suggests potential as an anti-inflammatory agent. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making this compound a candidate for treating diseases characterized by inflammation .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The unique structural features allow for interaction with cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Properties

- Bromine vs.

- Thiophene vs. Pyridine: The thiophen-2-yl group may confer better metabolic stability than pyridin-3-yl due to reduced basicity, though this requires experimental validation .

- Dihydroisoquinoline Modifications: Methoxy or bromine substitutions on the dihydroisoquinoline ring (e.g., Compound 11, B-5) alter electronic density, affecting receptor binding .

Crystallographic and Spectroscopic Data

- 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, showing intermolecular halogen bonding (Br···O) and hydrogen bonding (N-H···O). This contrasts with the target compound’s likely conformational flexibility due to the ethyl-thiophene linker .

- IR/NMR Trends: Amide C=O stretches (~1663–1682 cm⁻¹) and NH vibrations (~3150–3319 cm⁻¹) are consistent across benzamide derivatives, as seen in and .

Biological Activity

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of benzamides that have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.3 g/mol. The presence of bromine, thiophene, and dihydroisoquinoline moieties contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H21BrN2O2 |

| Molecular Weight | 425.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898433-20-0 |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections detail the specific activities associated with this compound.

Anticancer Activity

Studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds containing the dihydroisoquinoline structure have been reported to exhibit cytotoxic effects against breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study evaluated the anticancer potential of related compounds in vitro using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives demonstrated IC50 values in the micromolar range against MCF7 cells, suggesting promising anticancer activity .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives are well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assessments revealed that certain derivatives exhibited significant antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways . The structure–activity relationship (SAR) analysis highlighted the importance of the thiophene moiety in enhancing antibacterial potency.

Neuropharmacological Potential

The unique structure of this compound suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Mechanism:

Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which may alleviate symptoms associated with depression and anxiety disorders .

The biological activity of this compound likely involves:

- Binding Affinity: Interaction with specific receptors or enzymes due to its structural features.

- Pathway Modulation: Influencing biochemical pathways related to cell proliferation and apoptosis.

- Metabolic Interference: Disruption of metabolic processes in bacterial cells leading to cell death.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters and purification strategies. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI) with DMAP as a catalyst for amide bond formation, ensuring yields >70% .

- Temperature and pH : Maintain temperatures between 0–25°C during nucleophilic substitutions to minimize side reactions. Adjust pH to 7–8 for amine-mediated condensations .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Basic Question: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is critical for unambiguous characterization:

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–Br: 1.89–1.92 Å) and confirms stereochemistry .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 480–500) .

- Melting Point Analysis : Compare observed values (e.g., 260–265°C) with literature to assess purity .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions often arise from impurities or assay variability. Mitigation strategies include:

- Repurification : Re-crystallize or use preparative HPLC to eliminate byproducts (e.g., des-bromo analogs) that may interfere with bioactivity .

- Dose-Response Curves : Perform triplicate experiments across a 10 nM–100 µM range to establish EC₅₀/IC₅₀ values .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., apoptosis assays in cancer lines) to confirm target engagement .

- Control Compounds : Compare with known inhibitors (e.g., staurosporine for kinase studies) to calibrate assay sensitivity .

Advanced Question: What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

Methodological Answer:

Mechanistic studies require integration of biochemical and computational tools:

- Molecular Docking : Use AutoDock Vina to model binding to dihydroisoquinoline-recognizing receptors (e.g., σ receptors). Key interactions include π-π stacking (thiophene-aryl motifs) and hydrogen bonding (benzamide carbonyl) .

- Kinetic Studies : Perform stopped-flow spectroscopy to measure binding rates (kon/koff) for enzyme targets .

- Mutagenesis : Engineer receptor mutants (e.g., Tyr→Phe substitutions) to probe critical binding residues .

- Pathway Analysis : Use RNA-seq to identify downstream genes (e.g., apoptosis regulators) modulated in treated cells .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

Structure-activity relationship (SAR) modeling involves:

- QSAR Analysis : Train models on IC₅₀ data (≥20 analogs) to predict substituent effects. Key descriptors include logP (optimal ~3.5) and polar surface area (<100 Ų) .

- Free Energy Perturbation (FEP) : Simulate bromine replacement (e.g., Cl, CF₃) to estimate ΔΔGbinding .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

- Fragment-Based Design : Replace thiophene with furan or pyridine rings to modulate electron density and solubility .

Basic Question: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Stability protocols must account for environmental factors:

- Thermal Stability : Incubate solid samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC (peak area loss <5% at 25°C) .

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; protect with amber vials if decomposition >10% .

- Humidity Testing : Store at 75% relative humidity; clumping or color change indicates hygroscopicity .

- Solution Stability : Assess in DMSO/PBS (1:10 dilution) over 72 hours. Precipitation suggests poor aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.